molecular formula C12H9NO4S2 B7737538 (5-(3-Hydroxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-YL)-acetic acid

(5-(3-Hydroxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-YL)-acetic acid

Cat. No.: B7737538
M. Wt: 295.3 g/mol
InChI Key: SMEMQHZTCUTEAK-WEVVVXLNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-(3-Hydroxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-YL)-acetic acid is a complex organic compound that belongs to the thiazolidinone family. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a benzylidene group, and an acetic acid moiety. It has garnered significant interest in the scientific community due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

The synthesis of (5-(3-Hydroxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-YL)-acetic acid typically involves the condensation of 3-hydroxybenzaldehyde with thiosemicarbazide, followed by cyclization with chloroacetic acid. The reaction is usually carried out under reflux conditions in an ethanol solvent. The general reaction scheme is as follows:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.

Chemical Reactions Analysis

(5-(3-Hydroxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-YL)-acetic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(5-(3-Hydroxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-YL)-acetic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (5-(3-Hydroxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-YL)-acetic acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

(5-(3-Hydroxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-YL)-acetic acid can be compared with other similar compounds, such as:

By comparing these compounds, the uniqueness of this compound becomes evident, highlighting its potential in various scientific and industrial applications.

Properties

IUPAC Name

2-[(5E)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO4S2/c14-8-3-1-2-7(4-8)5-9-11(17)13(6-10(15)16)12(18)19-9/h1-5,14H,6H2,(H,15,16)/b9-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMEMQHZTCUTEAK-WEVVVXLNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C=C2C(=O)N(C(=S)S2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)O)/C=C/2\C(=O)N(C(=S)S2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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